3-(3-Methylisoxazol-5-yl)propan-1-ol

Description

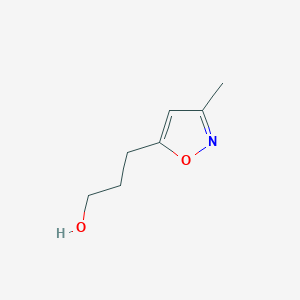

Structure

2D Structure

Properties

IUPAC Name |

3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6-5-7(10-8-6)3-2-4-9/h5,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKCJYLGRDETLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434043 | |

| Record name | 3-(3-methylisoxazol-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105658-49-9 | |

| Record name | 3-(3-methylisoxazol-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Methylisoxazol-5-yl)propan-1-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylisoxazol-5-yl)propan-1-ol, with the CAS number 105658-49-9, is a heterocyclic compound featuring a 3-methylisoxazole core linked to a propan-1-ol side chain at the 5-position.[1][2] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold that is of significant interest in medicinal chemistry due to its diverse biological activities.[3][4] Isoxazole derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory effects.[5] The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the isoxazole nitrogen and oxygen) in this compound suggests its potential for forming specific interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectral data for characterization, and a discussion of the potential applications of this compound in the context of drug discovery and development.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized from available sources and theoretical calculations.

| Property | Value | Source |

| CAS Number | 105658-49-9 | [1] |

| Molecular Formula | C₇H₁₁NO₂ | [1][2] |

| Molecular Weight | 141.17 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| IUPAC Name | 3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol | [1] |

| Synonyms | 3-(3-Methyl-5-isoxazolyl)-1-propanol, 3-Methyl-5-isoxazolepropanol | [1] |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Expected to be soluble in polar organic solvents. |

Synthesis of this compound

A highly plausible and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6] For the synthesis of this compound, the logical precursors would be acetonitrile oxide (the 1,3-dipole) and pent-4-yn-1-ol (the dipolarophile). The nitrile oxide is typically generated in situ from a stable precursor, such as acetaldoxime, to avoid its rapid dimerization.[7]

Experimental Protocol:

The following is a detailed, step-by-step methodology for the synthesis of this compound based on established procedures for 1,3-dipolar cycloadditions.

Materials:

-

Acetaldoxime

-

Pent-4-yn-1-ol

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve acetaldoxime (1.0 equivalent) and pent-4-yn-1-ol (1.2 equivalents) in anhydrous dichloromethane.

-

Formation of Hydroximoyl Chloride: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

-

In Situ Generation of Nitrile Oxide and Cycloaddition: To the reaction mixture at 0 °C, add triethylamine (1.5 equivalents) dropwise via a syringe pump over 1-2 hours. The slow addition is crucial to keep the concentration of the reactive nitrile oxide low and minimize its dimerization to furoxan.[7] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Structural Elucidation and Characterization

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would show characteristic signals for the methyl group on the isoxazole ring, the isoxazole proton, and the three methylene groups of the propanol side chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.3 | s | 3H | -CH₃ (isoxazole) | The methyl group at the 3-position of the isoxazole ring is expected to be a singlet in this range.[8] |

| ~ 6.1 | s | 1H | Isoxazole C4-H | The proton on the isoxazole ring at the 4-position typically appears as a singlet in this region.[9] |

| ~ 3.7 | t | 2H | -CH₂-OH | The methylene group attached to the hydroxyl group will be a triplet due to coupling with the adjacent methylene group. |

| ~ 2.8 | t | 2H | Isoxazole-CH₂- | The methylene group adjacent to the isoxazole ring will be a triplet, coupled to the central methylene group. |

| ~ 2.0 | p | 2H | -CH₂-CH₂-CH₂- | The central methylene group will appear as a pentet (or multiplet) due to coupling with the two adjacent methylene groups. |

| ~ 1.5-2.5 | br s | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C5 (isoxazole) | The carbon at the 5-position of the isoxazole ring, attached to the side chain, is expected to be significantly downfield.[8] |

| ~ 160 | C3 (isoxazole) | The carbon at the 3-position, attached to the methyl group, will also be downfield.[8] |

| ~ 100 | C4 (isoxazole) | The carbon at the 4-position of the isoxazole ring typically resonates around this value.[8] |

| ~ 61 | -CH₂-OH | The carbon bearing the hydroxyl group is expected in this region. |

| ~ 30 | -CH₂-CH₂-CH₂- | The central carbon of the propyl chain. |

| ~ 25 | Isoxazole-CH₂- | The carbon of the propyl chain attached to the isoxazole ring. |

| ~ 11 | -CH₃ (isoxazole) | The methyl carbon on the isoxazole ring is expected to be the most upfield signal.[8] |

Predicted Key IR Absorption Data

The IR spectrum will be characterized by a strong, broad absorption for the hydroxyl group and characteristic peaks for the isoxazole ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3600-3200 (broad) | O-H stretch |

| ~ 2950-2850 | C-H stretch (aliphatic) |

| ~ 1600-1550 | C=N stretch (isoxazole) |

| ~ 1450-1400 | C=C stretch (isoxazole) |

| ~ 1100-1000 | C-O stretch |

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 141. Fragmentation would likely involve cleavage of the propanol side chain, with characteristic losses of H₂O, C₃H₇O, and fragmentation of the isoxazole ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the isoxazole ring and the primary alcohol functional group. The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] Its utility stems from its ability to act as a bioisostere for other functional groups, its involvement in hydrogen bonding, and its metabolic stability. While specific applications for this compound have not been explicitly documented, its structure suggests several potential areas of interest for drug discovery:

-

Scaffold for Library Synthesis: The primary alcohol provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for high-throughput screening.

-

Neurological Disorders: The isoxazole ring is found in compounds that interact with various receptors in the central nervous system.

-

Infectious Diseases: The antimicrobial properties of many isoxazole-containing drugs suggest that derivatives of this compound could be explored as novel antibacterial or antifungal agents.[5]

-

Oncology: Given the prevalence of isoxazoles in anticancer drug candidates, this molecule could serve as a starting point for the development of new therapeutics.[10]

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C7H11NO2 | CID 10011992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

3-(3-Methylisoxazol-5-yl)propan-1-ol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-(3-Methylisoxazol-5-yl)propan-1-ol

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical and pharmaceutical research. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory approval. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of this compound (CAS: 105658-49-9), a substituted isoxazole of interest in synthetic chemistry.[1][2] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance spectroscopy. The causality behind experimental choices is emphasized, presenting a self-validating system of analysis for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound is comprised of two key fragments: a 3-methylisoxazole heterocyclic ring and a propan-1-ol side chain. The isoxazole ring is a common motif in pharmacologically active compounds, valued for its role in modulating biological activity.[3][4][5] The primary analytical challenge is not merely to identify the presence of these fragments, but to confirm their precise connectivity. Specifically, we must prove:

-

The regiochemistry of the isoxazole ring (is it a 3-methyl or 5-methyl isomer?).

-

The attachment point of the propanol chain to the isoxazole ring (is it at position 5, as the name implies?).

-

The integrity of the propanol chain (is it a linear n-propanol, not isopropanol?).

This guide will systematically address these questions using a multi-pronged spectroscopic approach, demonstrating how overlapping data streams converge to a single, unambiguous structural assignment.

The Elucidation Workflow: A Strategy of Orthogonal Analysis

A robust structure elucidation relies on the principle of orthogonal analysis, where different techniques provide complementary information. No single experiment is sufficient. Our strategy involves a logical progression from low-resolution molecular formula determination to high-resolution atomic connectivity mapping.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: The first step is to confirm the molecular formula, C₇H₁₁NO₂.[1][2] High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS because it provides the accurate mass to within a few parts per million, allowing for the unambiguous determination of the elemental composition.

Expected Data & Interpretation:

-

Molecular Ion (M⁺): The target molecule has a monoisotopic mass of 141.0790 Da.[1] An HRMS experiment (e.g., ESI-TOF) should yield an [M+H]⁺ ion at m/z 142.0863 or an [M+Na]⁺ ion at m/z 164.0682. The observed accurate mass is compared against the theoretical mass to confirm the formula.

-

Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) will provide structural clues. The molecule is expected to fragment at its weakest points. Key predicted fragments include:

-

Loss of H₂O: [M - 18]⁺ from the alcohol, a common fragmentation pathway.

-

Loss of C₃H₇O: [M - 59]⁺, cleavage of the entire propanol chain, leaving the methylisoxazole cation.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen, resulting in a fragment containing the hydroxyl group.

-

Ring Fragmentation: Cleavage of the weak N-O bond in the isoxazole ring can lead to a cascade of smaller fragments.[5]

-

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Run in positive ion mode to detect [M+H]⁺ and [M+Na]⁺ adducts.

-

Analysis: Calibrate the instrument using a known standard. Acquire the spectrum and use the instrument's software to calculate the elemental composition from the observed accurate mass of the molecular ion peak.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. It provides confirmatory evidence for the alcohol (-OH) and the isoxazole ring system. We use Attenuated Total Reflectance (ATR) as it requires minimal sample preparation.

Expected Data & Interpretation: The IR spectrum will provide a "fingerprint" of the molecule's covalent bonds.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Rationale & Expected Appearance |

| ~3350 | O-H stretch | Alcohol | A strong, characteristically broad peak due to hydrogen bonding.[6] |

| ~2950 | C-H stretch | sp³ C-H (Alkyl) | Medium to strong peaks corresponding to the methyl and methylene groups. |

| ~1610 | C=N stretch | Isoxazole | A medium intensity peak characteristic of the imine bond within the ring.[7] |

| ~1450 | C=C stretch | Isoxazole | A medium peak for the C=C bond within the heterocyclic system.[8] |

| ~1250 | C-O stretch | Alcohol | A strong peak corresponding to the C-O single bond of the primary alcohol. |

| ~900-1100 | Ring modes | Isoxazole | Complex vibrations characteristic of the isoxazole ring structure.[9] |

The presence of a broad peak around 3350 cm⁻¹ and the absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is strong evidence for the alcohol functional group and rules out isomeric keto- or aldehyde structures.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify and label the major absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for structure elucidation of organic molecules. It provides detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom. We employ a suite of 1D and 2D experiments to build the structure piece by piece. All spectra are referenced to a residual solvent signal (e.g., DMSO-d₆ at δH 2.50 and δC 39.52 ppm).[6][10]

¹H NMR: Proton Inventory and Environment

This experiment identifies all chemically distinct protons, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a | -CH₃ | ~2.3 | Singlet (s) | 3H | Methyl group on the isoxazole ring, no adjacent protons. |

| H-b | Isoxazole H-4 | ~6.2 | Singlet (s) | 1H | Olefinic proton on the electron-rich isoxazole ring.[11] |

| H-c | -CH₂- | ~2.8 | Triplet (t) | 2H | Methylene group adjacent to the isoxazole ring, split by H-d. |

| H-d | -CH₂- | ~1.9 | Quintet (p) | 2H | Central methylene group, split by H-c and H-e. |

| H-e | -CH₂-OH | ~3.5 | Quartet (q) | 2H | Methylene group attached to the hydroxyl, split by H-d and H-f. |

| H-f | -OH | ~4.6 | Triplet (t) | 1H | Alcohol proton, couples to H-e (in DMSO). Exchangeable with D₂O. |

Note: Multiplicity of -OH and -CH₂OH can vary. In DMSO, coupling is often observed. In CDCl₃, the -OH is typically a broad singlet.

¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms, while a DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Label | Assignment | Predicted Shift (δ, ppm) | DEPT-135 Phase | Rationale |

| C-1 | -CH₃ | ~11 | Positive | Alkyl methyl group. |

| C-2 | -CH₂- | ~22 | Negative | Alkyl methylene. |

| C-3 | -CH₂- | ~28 | Negative | Alkyl methylene adjacent to the ring. |

| C-4 | -CH₂-OH | ~60 | Negative | Methylene carbon bonded to oxygen. |

| C-5 | Isoxazole C-4 | ~101 | Positive | Olefinic carbon in the heterocyclic ring.[7] |

| C-6 | Isoxazole C-3 | ~160 | Quaternary (No Signal) | Quaternary carbon adjacent to nitrogen, bearing the methyl group. |

| C-7 | Isoxazole C-5 | ~170 | Quaternary (No Signal) | Quaternary carbon adjacent to oxygen, bearing the propanol chain. |

2D NMR: Connecting the Atoms

2D NMR experiments are the final, critical step, transforming the lists of ¹H and ¹³C signals into a confirmed molecular structure.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12]

-

Expected Correlations: A clear correlation track will be observed between H-c , H-d , and H-e , confirming the linear -CH₂-CH₂-CH₂- propanol chain. No other correlations are expected, as H-a and H-b are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom it is attached to (¹JCH coupling).[13][14]

-

Expected Correlations: This allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum.

-

H-a (~2.3 ppm) will correlate with C-1 (~11 ppm).

-

H-b (~6.2 ppm) will correlate with C-5 (~101 ppm).

-

H-c (~2.8 ppm) will correlate with C-3 (~28 ppm).

-

H-d (~1.9 ppm) will correlate with C-2 (~22 ppm).

-

H-e (~3.5 ppm) will correlate with C-4 (~60 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment, revealing long-range correlations (²JCH and ³JCH) between protons and carbons over 2-3 bonds.[14][15] It is this data that pieces the molecular fragments together.

Key Expected HMBC Correlations for Structure Confirmation:

Caption: Key HMBC correlations confirming molecular connectivity.

-

Methyl Group to Ring: The methyl protons (H-a ) will show a correlation to the quaternary carbon C-6 (a ²J coupling) and the methine carbon C-5 (a ³J coupling). This confirms the methyl group is at the C-3 position of the ring.

-

Propanol Chain to Ring: The methylene protons adjacent to the ring (H-c ) will show a crucial correlation to the quaternary carbon C-7 (a ²J coupling) and the methine carbon C-5 (a ³J coupling). This unambiguously proves the propanol chain is attached at the C-5 position of the isoxazole ring.

Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Prepare a concentrated sample (~10-20 mg) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a gradient probe.

-

Acquisition:

-

COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

-

HSQC: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment.

-

HMBC: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.[14]

-

-

Processing & Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks to establish the correlations described above.

Conclusion: Convergent Proof of Structure

The structure of this compound is confirmed through the systematic and logical integration of orthogonal spectroscopic data.

-

HRMS established the correct molecular formula, C₇H₁₁NO₂.

-

IR Spectroscopy confirmed the presence of the key alcohol (-OH) functional group and the heterocyclic ring system.

-

¹H and ¹³C NMR provided a complete inventory of all hydrogen and carbon atoms and their immediate electronic environments.

-

COSY NMR verified the linear connectivity of the three-carbon propanol side chain.

-

HSQC NMR definitively linked each proton to its directly attached carbon, allowing for confident assignment of the ¹³C spectrum.

-

HMBC NMR served as the final arbiter, providing the long-range connectivity data that unequivocally proved the 3-methyl substitution pattern of the isoxazole ring and its C-5 linkage to the propanol chain.

This multi-faceted approach provides a self-validating dataset, leaving no ambiguity in the final structural assignment and serving as a robust template for the elucidation of related small molecules.

References

- 1. This compound | C7H11NO2 | CID 10011992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(3-Methylisoxazol-5-yl)propan-1-ol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(3-Methylisoxazol-5-yl)propan-1-ol (CAS Number: 105658-49-9), a heterocyclic building block with significant potential in medicinal chemistry. While direct literature on this specific compound is sparse, this document leverages established principles of isoxazole chemistry and data from closely related analogues to present a robust guide for researchers, scientists, and drug development professionals. We will delve into its structural significance, plausible synthetic routes, predicted analytical characteristics, and its prospective role in modern drug discovery paradigms.

Introduction: The Isoxazole Scaffold and the Significance of the Title Compound

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. It is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] The isoxazole moiety is valued for its metabolic stability, its ability to participate in hydrogen bonding and π-stacking interactions, and its role as a versatile bioisostere for other functional groups, such as amides and esters.[2][3] This allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.[4]

This compound combines this valuable isoxazole core with a flexible propanol linker. This unique combination presents it as an attractive building block for several reasons:

-

The 3,5-Disubstitution Pattern: This is a common and synthetically accessible arrangement that places substituents in distinct vectors, allowing for targeted interactions with biological macromolecules.

-

The Primary Alcohol: The terminal hydroxyl group is a versatile functional handle, enabling straightforward chemical modifications such as oxidation to an aldehyde or carboxylic acid, esterification, etherification, or conversion to an amine, allowing for covalent linkage to other molecular fragments.

-

Fragment-Based Potential: With a molecular weight of 141.17 g/mol , this compound fits within the "Rule of Three" criteria for fragment-based drug discovery (FBDD), a powerful method for identifying novel starting points for drug development.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| CAS Number | 105658-49-9 | [5] |

| Molecular Formula | C₇H₁₁NO₂ | [5] |

| Molecular Weight | 141.17 g/mol | [5] |

| Appearance | Liquid (Predicted) | [7] |

| XLogP3 | 0.7 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Synthesis of this compound: A Representative Protocol

The most convergent and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition (1,3-dipolar cycloaddition) of an alkyne with a nitrile oxide.[1][8] The nitrile oxide is typically generated in situ from a precursor, most commonly an aldoxime, to circumvent its instability and tendency to dimerize.[9]

Given the structure of this compound, a logical synthetic approach involves the cycloaddition of pent-4-yn-1-ol with acetonitrile oxide. Acetonitrile oxide can be generated in situ from acetaldoxime. A green and efficient method for this transformation utilizes an Oxone®/NaCl system.[10]

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the Oxone®/NaCl mediated in situ generation of nitrile oxides and their subsequent cycloaddition.[9][10]

Materials:

-

Acetaldoxime

-

Pent-4-yn-1-ol

-

Oxone® (Potassium peroxymonosulfate)

-

Sodium Chloride (NaCl)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add acetaldoxime (1.2 equivalents) and pent-4-yn-1-ol (1.0 equivalent).

-

Solvent Addition: Dissolve the starting materials in a 1:1 mixture of acetonitrile and water.

-

Reagent Addition: To the stirring solution, add sodium chloride (1.5 equivalents) followed by the portion-wise addition of Oxone® (1.5 equivalents) over 15-20 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality and Experimental Choices:

-

In situ Generation: Generating the nitrile oxide in situ is critical to maximize its reaction with the alkyne dipolarophile and minimize the formation of furoxan dimers, which are common byproducts.[8]

-

Oxone®/NaCl System: This oxidant system is considered "green" as it is inexpensive, non-toxic, and the byproducts are inorganic salts, simplifying purification. The chloride ion is believed to be oxidized to hypochlorite, which then converts the aldoxime to a hydroximoyl chloride, the immediate precursor to the nitrile oxide.[9]

-

Aqueous Biphasic System: The use of a water/acetonitrile mixture facilitates the dissolution of both the organic substrates and the inorganic reagents, enabling the reaction to proceed efficiently.

Analytical Characterization: Predicted Spectroscopic Data

In the absence of published experimental data for this compound, this section provides predicted ¹H and ¹³C NMR data. These predictions are based on the known chemical shifts of the propan-1-ol moiety and extensive literature data on 3,5-disubstituted isoxazoles.[11][12][13][14]

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | ||||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~6.15 | s | 1H | - | Isoxazole C4-H |

| ~3.75 | t | 2H | J ≈ 6.2 Hz | CH₂ -OH |

| ~2.80 | t | 2H | J ≈ 7.4 Hz | Isoxazole-CH₂ |

| ~2.30 | s | 3H | - | Isoxazole-CH₃ |

| ~1.95 | p | 2H | J ≈ 6.8 Hz | CH₂-CH₂ -CH₂ |

| ~1.60 (broad) | s | 1H | - | OH |

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | ||

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169.5 | C5 (Isoxazole) | Quaternary carbon of the isoxazole ring attached to the alkyl chain. |

| ~161.0 | C3 (Isoxazole) | Quaternary carbon of the isoxazole ring attached to the methyl group. |

| ~101.0 | C4 (Isoxazole) | CH group of the isoxazole ring, typically observed around 100-102 ppm.[14] |

| ~61.5 | C H₂-OH | Carbon bearing the hydroxyl group, deshielded by oxygen.[11] |

| ~31.5 | CH₂-C H₂-CH₂ | Central methylene of the propyl chain. |

| ~25.0 | Isoxazole-C H₂ | Methylene carbon adjacent to the isoxazole ring. |

| ~11.5 | Isoxazole-C H₃ | Methyl group carbon attached to the isoxazole ring.[14] |

Key Spectroscopic Features for Verification:

-

¹H NMR: The presence of a singlet around 6.1-6.4 ppm is characteristic of the H-4 proton on the isoxazole ring.[13] A sharp singlet for the methyl group (~2.3 ppm) and three distinct multiplets for the propyl chain (a triplet, a pentet/sextet, and another triplet) would confirm the structure. The OH proton signal would be broad and exchangeable with D₂O.

-

¹³C NMR: The spectrum should display exactly 7 signals, corresponding to the 7 unique carbon atoms in the molecule. The chemical shifts of the isoxazole ring carbons are highly characteristic.

-

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z = 141.0790 (for high resolution).

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product drug but a valuable starting material or "building block" for the synthesis of more complex molecules. Its utility lies in its potential as a key fragment in constructing novel therapeutic agents.

Role as a Versatile Synthon

The primary alcohol functionality serves as a key reaction point. It can be readily transformed to introduce other functionalities required for biological activity or for linking to other parts of a larger molecule.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful technique where low-molecular-weight compounds (fragments) are screened for weak but efficient binding to a biological target.[6] These initial "hits" are then optimized and grown into more potent lead compounds. This compound is an ideal candidate for inclusion in a fragment library.

-

Vectorial Growth: The propanol linker provides a clear, synthetically tractable vector for fragment elaboration. Once the isoxazole core is confirmed to bind in a specific pocket of a target protein (e.g., via X-ray crystallography), the alcohol can be used as an anchor point to build out of the pocket and pick up additional favorable interactions, thereby increasing affinity and selectivity.

The Isoxazole Ring as a Bioisostere

In drug design, replacing one functional group with another that retains similar physicochemical properties (a bioisostere) is a common strategy to improve a molecule's profile. The isoxazole ring is frequently used as a bioisostere for:

-

Amide/Ester Groups: It can mimic the hydrogen bonding capabilities and conformational constraints of amide or ester bonds while often conferring superior metabolic stability by being resistant to hydrolysis by proteases and esterases.[4][15]

-

Other Aromatic Rings: It can replace phenyl or other heterocyclic rings to modulate properties like solubility, lipophilicity, and target engagement.

A research team could use this compound to systematically replace a phenylpropanol or similar fragment in an existing lead compound to investigate if the isoxazole core improves potency, selectivity, or pharmacokinetic parameters.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Conclusion

This compound represents a synthetically accessible and highly versatile chemical building block. While specific applications of this exact molecule are not yet prominent in the public literature, its constituent parts—the privileged 3,5-disubstituted isoxazole scaffold and the functional propanol linker—position it as a valuable tool for medicinal chemists. Its utility in fragment-based screening, as a versatile synthon for library synthesis, and in bioisosteric replacement strategies underscores its potential to contribute to the discovery of the next generation of therapeutic agents. This guide provides a foundational understanding and a practical framework for researchers looking to incorporate this and related isoxazole fragments into their drug discovery programs.

References

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 2. iris.unimore.it [iris.unimore.it]

- 3. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. This compound | C7H11NO2 | CID 10011992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(3-Methylisoxazol-5-yl)propan-1-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of the heterocyclic compound 3-(3-Methylisoxazol-5-yl)propan-1-ol. Isoxazole derivatives are of significant interest in medicinal chemistry, often serving as versatile scaffolds in the design of novel therapeutic agents.[1][2] This document delves into the structural features, physicochemical parameters, and spectral characteristics of this compound. Furthermore, it explores its chemical reactivity, potential synthetic pathways, and prospective applications in the realm of drug discovery, underpinned by the established pharmacological importance of the isoxazole moiety. The synthesis of this guide is based on a combination of publicly available data, predictive modeling, and established principles of organic chemistry to provide a robust resource for researchers in the field.

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, ability to engage in various non-covalent interactions, and its role as a versatile bioisosteric replacement for other functional groups.[3][4] The incorporation of the isoxazole ring can significantly enhance the physicochemical and pharmacokinetic properties of a molecule, including its efficacy and toxicity profile.[3] Numerous approved drugs across a wide range of therapeutic areas, such as the anti-inflammatory drug Valdecoxib and the antibiotic Sulfamethoxazole, feature the isoxazole core, underscoring its therapeutic relevance.[5]

This compound combines the pharmacologically significant 3-methylisoxazole core with a flexible propanol side chain. This combination of a rigid aromatic heterocycle and a flexible linker with a hydrogen-bonding hydroxyl group presents an intriguing scaffold for probing biological targets and for further chemical elaboration in drug discovery programs.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly accessible literature. Therefore, the following table combines data from chemical suppliers and computationally predicted values to provide a comprehensive profile of its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | PubChem[6] |

| Molecular Weight | 141.17 g/mol | PubChem[6] |

| IUPAC Name | 3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol | PubChem[6] |

| CAS Number | 105658-49-9 | CymitQuimica[7] |

| Appearance | Liquid | CymitQuimica[7] |

| Boiling Point (Predicted) | 253.5 ± 23.0 °C at 760 mmHg | ChemSpider |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | ChemSpider |

| Solubility (Predicted) | Soluble in water and common organic solvents. | Based on structural analogy and predictive models.[8][9] |

| pKa (Predicted) | ~14.5 (alcohol proton) | ACD/Labs |

| LogP (Predicted) | 0.7 | PubChem[6] |

It is imperative for researchers to independently verify these properties through experimental analysis.

Spectral Data Analysis (Predicted)

To aid in the identification and characterization of this compound, predicted spectral data are presented below. These predictions are based on established computational algorithms and provide expected chemical shifts and key spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 | s | 1H | H-4 (isoxazole ring) |

| ~ 3.7 | t | 2H | -CH₂-OH |

| ~ 2.8 | t | 2H | Isoxazole-CH₂- |

| ~ 2.3 | s | 3H | -CH₃ (isoxazole ring) |

| ~ 2.0 | m | 2H | -CH₂-CH₂-CH₂- |

| ~ 1.8 | br s | 1H | -OH |

Note: Chemical shifts and multiplicities are estimations and can be influenced by solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹³C NMR spectrum would show seven distinct carbon signals:

| Chemical Shift (ppm) | Assignment |

| ~ 170 | C-5 (isoxazole ring) |

| ~ 160 | C-3 (isoxazole ring) |

| ~ 100 | C-4 (isoxazole ring) |

| ~ 60 | -CH₂-OH |

| ~ 30 | Isoxazole-CH₂- |

| ~ 25 | -CH₂-CH₂-CH₂- |

| ~ 12 | -CH₃ (isoxazole ring) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1600 | C=N stretch (isoxazole) |

| ~1450 | C=C stretch (isoxazole) |

| ~1100 | C-O stretch (alcohol) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 141. A prominent fragment would likely correspond to the loss of a water molecule ([M-H₂O]⁺) at m/z = 123. Other fragments may arise from the cleavage of the propanol side chain.

Chemical Reactivity and Synthetic Pathways

The chemical behavior of this compound is dictated by the interplay of the aromatic isoxazole ring and the primary alcohol functionality.

Reactivity of the Isoxazole Ring

The isoxazole ring is an electron-deficient aromatic system, which influences its reactivity.[10]

-

Stability: The ring is generally stable to many synthetic reagents.[11]

-

Ring Cleavage: Under certain conditions, such as treatment with strong bases or reducing agents, the N-O bond of the isoxazole ring can be cleaved.[2] This reactivity can be harnessed in synthetic strategies where the isoxazole acts as a masked 1,3-dicarbonyl equivalent.[2]

-

Electrophilic Substitution: Electrophilic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature.[10]

-

Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to oxazoles.[12]

Reactivity of the Propanol Side Chain

The primary alcohol group of the propanol side chain can undergo typical alcohol reactions, including:

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers.

-

Halogenation: Replacement of the hydroxyl group with a halogen.

Potential Synthetic Pathways

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound via a [3+2] cycloaddition reaction.

Experimental Protocol (General Procedure):

-

Generation of Acetonitrile Oxide: Acetonitrile oxide can be generated in situ from a suitable precursor, such as acethydroximoyl chloride, by treatment with a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane or THF).

-

Cycloaddition: The solution of pent-4-yn-1-ol is added to the freshly prepared acetonitrile oxide solution. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The isoxazole moiety is a known pharmacophore that can be found in compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]

Logical Relationship of Structural Features to Potential Biological Activity:

Caption: The interplay of structural features of this compound and their potential implications for biological activity.

The propanol side chain offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). For example, the hydroxyl group can be converted into various esters, ethers, or amines to modulate the compound's polarity, lipophilicity, and binding interactions with biological targets. The flexibility of the three-carbon linker allows the isoxazole core to adopt different orientations within a binding pocket. Given the prevalence of the 3-methylisoxazole moiety in compounds targeting the central nervous system, this molecule could also serve as a starting point for the development of novel CNS-active agents.[3]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its combination of a stable, pharmacologically relevant isoxazole core and a modifiable propanol side chain makes it an attractive scaffold for the synthesis of new chemical entities. While comprehensive experimental data for this specific molecule is limited, this guide provides a thorough overview of its predicted physicochemical properties, spectral characteristics, and chemical reactivity based on established scientific principles and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working with this and related isoxazole derivatives.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H11NO2 | CID 10011992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Predicting Solubility of Newly-Approved Drugs (2016–2020) with a Simple ABSOLV and GSE(Flexible-Acceptor) Consensus Model Outperforming Random Forest Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoxazole_Chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isoxazole - Wikipedia [en.wikipedia.org]

3-(3-Methylisoxazol-5-yl)propan-1-ol synonyms and IUPAC name

An In-Depth Technical Guide to 3-(3-Methylisoxazol-5-yl)propan-1-ol for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental chemical identity, including its IUPAC name and known synonyms, and present its physicochemical properties in a clear, comparative format. Furthermore, this guide will explore plausible synthetic pathways based on established isoxazole chemistry, offering mechanistic insights relevant to its formation. The core of this whitepaper focuses on the functional importance of the 3-methylisoxazole moiety as a key pharmacophore and structural building block in the design of novel therapeutics, particularly in the realm of neuroscience.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and core properties. This compound is a disubstituted isoxazole, featuring a methyl group at the 3-position and a propanol linker at the 5-position of the heterocyclic ring.

Nomenclature and Identifiers

-

IUPAC Name: The systematically generated and preferred IUPAC name for this compound is 3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol [1].

-

CAS Number: The Chemical Abstracts Service registry number, a unique identifier, is 105658-49-9 [1][2].

-

Synonyms: This compound is known by several alternative names in literature and commercial listings. Recognizing these is crucial for comprehensive database searches. Common synonyms include:

Physicochemical Data

A summary of the key computed and experimental properties is presented below. These values are critical for predicting the compound's behavior in various experimental conditions, from reaction setups to biological assays.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | PubChem[1], CymitQuimica[3] |

| Molecular Weight | 141.17 g/mol | PubChem[1], CymitQuimica[3] |

| Physical Form | Liquid | CymitQuimica[3] |

| InChIKey | WLKCJYLGRDETLU-UHFFFAOYSA-N | PubChem[1], CymitQuimica[3] |

| XLogP3 (Computed) | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis & Forward Synthesis

The key to forming the isoxazole ring is the [3+2] cycloaddition reaction. The disconnection of the isoxazole ring suggests a nitrile oxide (derived from an oxime) and an alkyne as the primary synthons.

Retrosynthetic Logic:

-

The target alcohol can be formed from a precursor alkyne, pent-4-yn-1-ol.

-

The 3-methylisoxazole ring can be constructed from acetonitrile oxide, which is generated in situ from the dehydration of acetaldoxime.

Generalized Forward Synthesis Protocol:

-

Preparation of Acetonitrile Oxide (Intermediate): To a stirred solution of acetaldoxime, a dehydrating agent/halogenating agent combination (e.g., N-Chlorosuccinimide followed by a non-nucleophilic base like triethylamine) is added slowly at a controlled temperature (typically 0 °C to room temperature). This generates the highly reactive acetonitrile oxide intermediate in situ.

-

1,3-Dipolar Cycloaddition: The alkyne, pent-4-yn-1-ol, is introduced to the reaction mixture containing the freshly generated acetonitrile oxide. The mixture is stirred, often at room temperature or with gentle heating, for several hours until analysis (e.g., by TLC) indicates the consumption of the starting materials.

-

Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

This method is highly favored because it is generally high-yielding and, crucially, regioselective, avoiding the formation of positional isomers that can plague other isoxazole synthesis methods[4].

Synthesis Workflow Diagram

// Nodes acetaldoxime [label="Acetaldoxime"]; pentynol [label="Pent-4-yn-1-ol"]; ncs [label="NCS / Et3N", shape=ellipse, fillcolor="#FFFFFF"]; cycloaddition [label="[3+2] Cycloaddition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Acetonitrile Oxide\n(In situ)", style="filled,dashed", fillcolor="#FBBC05"];

// Edges acetaldoxime -> ncs [arrowhead=none]; ncs -> intermediate [label="Dehydration"]; intermediate -> cycloaddition; pentynol -> cycloaddition; cycloaddition -> product [label="Regioselective\nRing Formation"];

// Ranks {rank=same; acetaldoxime; pentynol;} }

References

Biological activity of isoxazole derivatives

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

Executive Summary

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a stable aromatic system with a strategically weak N-O bond, make it a versatile building block for designing novel therapeutic agents.[4][5] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous FDA-approved drugs and a vast pipeline of clinical candidates.[6][7][8] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core biological activities of isoxazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their applications as anticancer, antimicrobial, anti-inflammatory, and neurological agents, providing field-proven insights into the causality behind experimental design and protocol choices.

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The isoxazole moiety is a cornerstone in the design of pharmacologically significant compounds.[9] Structurally, it is an azole with an oxygen atom adjacent to the nitrogen.[6] This arrangement confers a unique electronic distribution and dipole moment, influencing how these molecules interact with biological targets.[1] The ring system is stable enough for complex functionalization yet contains a labile N-O bond that can be cleaved under specific reductive or basic conditions, making isoxazoles useful as synthetic intermediates.[4][5]

The prevalence of the isoxazole scaffold in successful drugs like the antibiotic Sulfamethoxazole , the anti-inflammatory COX-2 inhibitor Valdecoxib , and the antirheumatic agent Leflunomide underscores its pharmacological importance.[6][7] Its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and modulate pharmacokinetic properties makes it an invaluable tool for drug discovery.[1]

Synthesis of the isoxazole core is most commonly achieved via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene, a robust and versatile method that allows for the creation of diverse libraries of derivatives.[10][11][12] More recent, greener synthetic approaches utilizing ultrasound or multi-component reactions are also gaining prominence, enhancing efficiency and sustainability.[13]

Key Biological Activities and Mechanisms of Action

The structural versatility of the isoxazole ring allows its derivatives to target a wide array of biological pathways, resulting in diverse therapeutic effects.

Anticancer Activity

Isoxazole derivatives have emerged as a significant class of anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.[14][15][16][17]

-

Mechanism of Action: The primary anticancer mechanisms include the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization which disrupts mitosis, inhibition of protein kinases crucial for cancer cell signaling, and aromatase inhibition.[14][15][16][18] For instance, certain derivatives trigger apoptosis by modulating the expression of key regulatory proteins in cancer cells.[14] Others function as antimitotic agents by interfering with the dynamics of microtubules, similar to established chemotherapy drugs.[19]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that the substitution pattern on aryl rings attached to the isoxazole core is critical for cytotoxicity. Electron-withdrawing groups, such as halogens (chloro, bromo) at the para-position of a phenyl ring, often enhance anticancer activity.[20] Similarly, the presence and position of methoxy groups can significantly modulate the potency of these compounds against various cancer cell lines.[19] For example, a curcumin derivative where the central diketone group was replaced by an isoxazole ring showed significantly enhanced cytotoxicity against the MCF-7 breast cancer cell line.[21]

Caption: Simplified signaling pathway for apoptosis induction.

Antimicrobial Activity

The isoxazole scaffold is integral to several clinically important antibacterial drugs.[4] Derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[6][22]

-

Mechanism of Action: The mode of action for antibacterial isoxazoles often involves the inhibition of essential bacterial processes. For example, β-lactam antibiotics containing an isoxazole ring (e.g., Cloxacillin, Dicloxacillin) inhibit the synthesis of the bacterial cell wall.[8] Sulfonamides like Sulfamethoxazole act as competitive inhibitors of dihydropteroate synthetase, an enzyme vital for folic acid synthesis in bacteria.[8]

-

Structure-Activity Relationship (SAR): The antimicrobial efficacy of isoxazole derivatives is heavily influenced by their substituents. Studies have shown that the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro or chlorine groups on a C-3 phenyl ring, can enhance antibacterial activity.[6] This highlights the importance of tuning the electronic and steric properties of the molecule to optimize interaction with the microbial target.

Anti-inflammatory Activity

Many isoxazole derivatives exhibit potent anti-inflammatory properties, primarily by targeting key enzymes and mediators in the inflammatory cascade.[17][23][24]

-

Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[6] The FDA-approved drug Valdecoxib is a selective COX-2 inhibitor built around an isoxazole core.[7] Other derivatives have been shown to suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[23][25]

-

Structure-Activity Relationship (SAR): For COX-2 inhibition, specific structural features are required to fit into the enzyme's active site. The nature and position of substituents on the phenyl rings of isoxazole derivatives are crucial for achieving selective inhibition over the COX-1 isoform, thereby reducing gastrointestinal side effects.

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Neurological and Anticonvulsant Activity

The isoxazole scaffold is present in drugs targeting the central nervous system (CNS), with notable applications in treating epilepsy and potential for neurodegenerative disorders.[9][21][26]

-

Mechanism of Action: The anticonvulsant activity of many isoxazole derivatives is attributed to their ability to block voltage-gated sodium channels (VGSCs).[27] For example, novel benzo[d]isoxazole derivatives have been designed as selective blockers of the NaV1.1 channel, a specific sodium channel subtype implicated in epilepsy.[28][29] Other CNS effects can be mediated through the modulation of neurotransmitter systems, such as the γ-aminobutyric acid (GABA) system.[30]

-

Structure-Activity Relationship (SAR): For sodium channel blockers, the lipophilicity and three-dimensional shape of the molecule are critical for accessing the binding site within the channel pore. The specific arrangement of aromatic rings and hydrogen-bonding motifs on the isoxazole framework dictates both potency and selectivity for different sodium channel isoforms.[29]

Experimental Design and Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of findings, the evaluation of isoxazole derivatives must follow robust, well-validated protocols. The choice of assay is dictated by the target biological activity. Here, we present methodologies for assessing anticancer and antimicrobial efficacy.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first step in screening for potential anticancer agents.

-

Causality of Experimental Choices:

-

Cell Line Selection: The choice of cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is critical as it must be relevant to the intended therapeutic target.

-

Compound Solubilization: Dimethyl sulfoxide (DMSO) is used as the solvent because it is aprotic and can dissolve a wide range of organic compounds, ensuring accurate dosing. The final concentration in the culture medium is kept low (<0.5%) to avoid solvent-induced cytotoxicity.

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) is used to validate that the assay system is responsive and to provide a benchmark for comparing the potency of the test compounds.

-

MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. This conversion is directly proportional to the number of viable cells.

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

-

Causality of Experimental Choices:

-

Bacterial Strain: Standardized strains from ATCC (American Type Culture Collection) are used to ensure inter-laboratory reproducibility.

-

Inoculum Standardization: The bacterial inoculum is adjusted to a specific turbidity (0.5 McFarland standard) to ensure a consistent starting number of bacteria in each well, which is critical for an accurate MIC determination.

-

Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and does not inhibit common antibiotics.

-

Controls: A positive control (bacteria with no compound) is essential to confirm bacterial viability, while a negative control (broth only) ensures sterility. A known antibiotic (e.g., Ciprofloxacin) is used as a reference standard.

-

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the isoxazole derivatives in a 96-well microtiter plate using MHB.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the test compound.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

Data Synthesis & Future Perspectives

To facilitate comparison, the biological activities of representative isoxazole derivatives are often summarized in tabular form.

Table 1: Summary of Biological Activities for Exemplary Isoxazole Derivatives

| Compound Class | Target Activity | Example Compound | Key Structural Feature | Potency (IC₅₀/MIC) | Reference |

| Indolyl-isoxazoline | Anticancer | Compound 6d | 4-Chlorophenyl at C3 | 2.5 - 5.0 µM | [20] |

| Curcumin-isoxazole | Anticancer | Compound 40 | Isoxazole core | 3.97 µM (MCF-7) | [21] |

| Benzo[d]isoxazole | Anticonvulsant | Compound Z-6b | Benzo-fused ring | ED₅₀ = 20.5 mg/kg | [28][29] |

| Isoxazole-mercaptobenzimidazole | Anti-inflammatory | Hybrid Compound | Mercaptobenzimidazole | Potent analgesic effect | [31] |

| Phenyl-isoxazole | Antibacterial | Derivative | 4-Chlorophenyl group | Varies by strain | [6] |

The future of isoxazole chemistry in drug discovery is bright.[7][17] Emerging trends focus on the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to interact with multiple pathological targets, potentially offering improved efficacy for complex diseases like cancer and neurodegenerative disorders.[32] Furthermore, the application of computational chemistry and machine learning is accelerating the design and optimization of isoxazole derivatives with enhanced potency and selectivity. The continued exploration of this privileged scaffold promises to deliver the next generation of innovative medicines to address unmet medical needs.[17][32]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. A Brief Review on Isoxazole Derivatives as Antibacterial Agents | Scilit [scilit.com]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpca.org [ijpca.org]

- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 12. Isoxazole synthesis [organic-chemistry.org]

- 13. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 25. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 27. nbinno.com [nbinno.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Analysis of 3-(3-Methylisoxazol-5-yl)propan-1-ol Analogues

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Isoxazole Scaffolds in Modern Drug Discovery

The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions make it a versatile building block in the design of novel drugs. The 3-(3-Methylisoxazol-5-yl)propan-1-ol core and its analogues represent a class of compounds with significant potential in drug development, acting as key intermediates and pharmacophores. A thorough understanding of their structural and electronic properties, achieved through detailed spectroscopic analysis, is paramount for advancing their application in pharmaceutical research and development.

This guide provides an in-depth exploration of the key spectroscopic techniques used to characterize this compound and its analogues. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating data from these complementary techniques, we can achieve unambiguous structure elucidation and purity assessment, which are critical for regulatory approval and ensuring the safety and efficacy of potential drug candidates.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound analogues, ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of a this compound analogue will exhibit characteristic signals corresponding to the protons of the isoxazole ring, the propanol side chain, and the methyl group. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher δ) and electron-donating groups an upfield shift (lower δ).

Expected ¹H NMR Spectral Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~1.5 - 3.0 (variable) | Singlet (broad) | - | 1H |

| H-4 (isoxazole) | ~6.1 | Singlet | - | 1H |

| -CH₂- (position 1 of propanol) | ~3.7 | Triplet | ~6.5 | 2H |

| -CH₂- (position 3 of propanol) | ~2.8 | Triplet | ~7.5 | 2H |

| -CH₃ (isoxazole) | ~2.3 | Singlet | - | 3H |

| -CH₂- (position 2 of propanol) | ~2.0 | Quintet | ~7.0 | 2H |

Causality behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is crucial.[2] DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton signal, which can sometimes be broadened or exchange with residual water in CDCl₃. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the multiplets of the propanol chain.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and the nature of neighboring atoms.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-5 (isoxazole) | ~170 |

| C-3 (isoxazole) | ~160 |

| C-4 (isoxazole) | ~100 |

| C-1 (propanol) | ~60 |

| C-2 (propanol) | ~30 |

| C-3 (propanol) | ~25 |

| -CH₃ (isoxazole) | ~12 |